molecular formula C31H25NO5 B12832095 Fmoc-p-Bz-D-Phe-OH

Fmoc-p-Bz-D-Phe-OH

Cat. No.: B12832095
M. Wt: 491.5 g/mol
InChI Key: SYOBJKCXNRQOGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-p-Bz-D-Phe-OH: , also known as (S)-3-(4-Benzoyl-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid, is a derivative of phenylalanine. This compound is particularly useful in the preparation of photoactivatable peptide-based affinity probes. Upon photolysis at 366 nm, benzoylphenylalanine generates a biradical that has a preference for insertion into C-H bonds, especially those of leucine, valine, and methionine side chains .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Fmoc-p-Bz-D-Phe-OH typically involves the protection of the amino group with a fluorenylmethyloxycarbonyl (Fmoc) group. The carboxyl group of phenylalanine is then activated for amide bond formation through the generation of an activated ester or by reaction with a coupling reagent . The benzoyl group is introduced to the phenylalanine side chain to form the final compound.

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: : Fmoc-p-Bz-D-Phe-OH undergoes various chemical reactions, including:

    Oxidation: The benzoyl group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to remove the benzoyl group.

    Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Major Products

    Oxidation: Oxidized derivatives of the benzoyl group.

    Reduction: Deprotected phenylalanine derivatives.

    Substitution: Deprotected amino acids or peptides.

Mechanism of Action

The mechanism of action of Fmoc-p-Bz-D-Phe-OH involves the generation of a biradical upon photolysis at 366 nm. This biradical preferentially inserts into C-H bonds of specific amino acid side chains, such as leucine, valine, and methionine . This property makes it useful for creating photoactivatable peptides that can be used to study protein interactions and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : Fmoc-p-Bz-D-Phe-OH is unique due to its benzoyl group, which allows for the generation of a biradical upon photolysis. This property is not present in other similar compounds, making it particularly useful for creating photoactivatable peptides .

Properties

IUPAC Name

3-(4-benzoylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H25NO5/c33-29(21-8-2-1-3-9-21)22-16-14-20(15-17-22)18-28(30(34)35)32-31(36)37-19-27-25-12-6-4-10-23(25)24-11-5-7-13-26(24)27/h1-17,27-28H,18-19H2,(H,32,36)(H,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYOBJKCXNRQOGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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